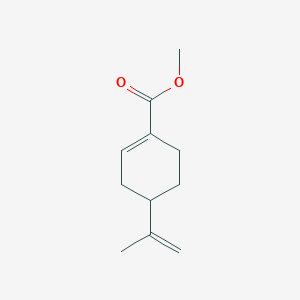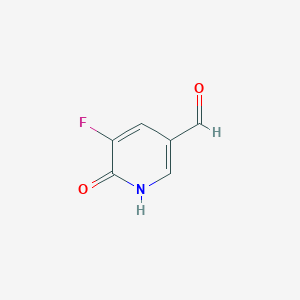
5-Fluoro-6-hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-hydroxynicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C₆H₄FNO₂. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the 6-position contains a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the fluorination of nicotinaldehyde derivatives. . The hydroxyl group at the 6-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Fluoro-6-hydroxynicotinic acid.
Reduction: 5-Fluoro-6-hydroxy-2-pyridinemethanol.
Substitution: 5-Azido-6-hydroxynicotinaldehyde
Aplicaciones Científicas De Investigación
5-Fluoro-6-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-hydroxynicotinaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. For example, it can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5-position of the uracil ring.
6-Fluoronicotinaldehyde: Similar structure but lacks the hydroxyl group at the 6-position.
5-Fluoro-2-hydroxynicotinaldehyde: Similar structure but with the hydroxyl group at the 2-position instead of the 6-position
Uniqueness
5-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
1227605-77-7 |
|---|---|
Fórmula molecular |
C6H4FNO2 |
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
5-fluoro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) |
Clave InChI |
QXRRKGZUUFAEMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


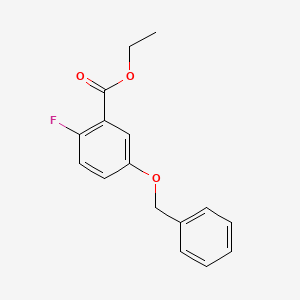
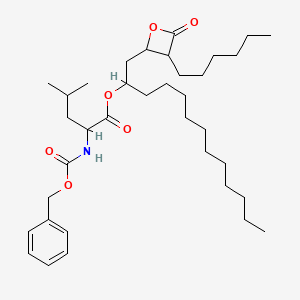
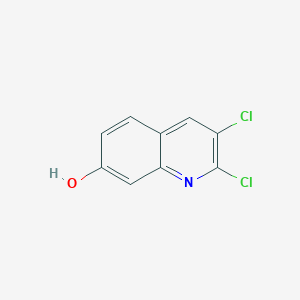
![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)


![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)
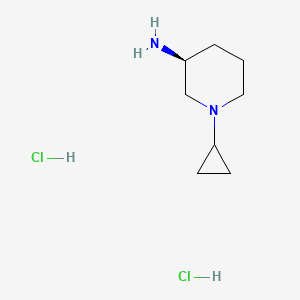
![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)

